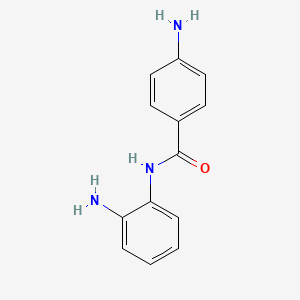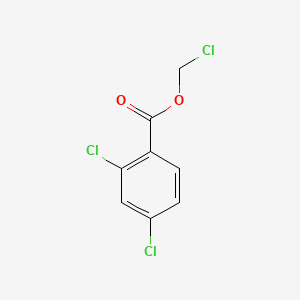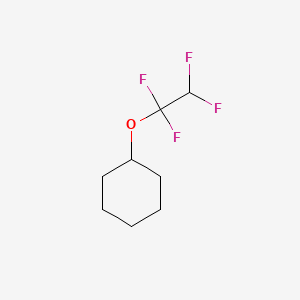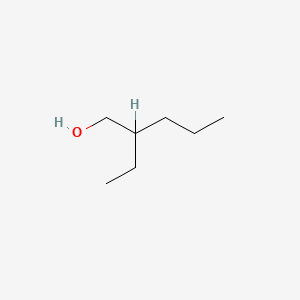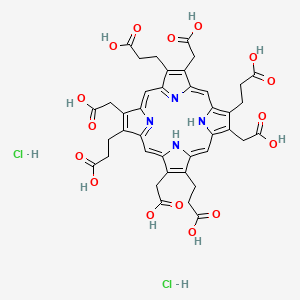
1-Nonen-4-ol
Descripción general
Descripción
“1-Nonen-4-ol” is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as Allyl n-pentyl carbinol and non-1-en-4-ol .
Synthesis Analysis
While specific synthesis routes for 1-Nonen-4-ol were not found in the search results, it is mentioned that 1-Nonen-4-ol is a useful reagent for MnO2-promoted chemo- and regioselective preparation of β-hydroxyalkyl and Me ketones .
Molecular Structure Analysis
The molecular structure of 1-Nonen-4-ol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI for 1-Nonen-4-ol is InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 .
Physical And Chemical Properties Analysis
1-Nonen-4-ol has a molecular weight of 142.2386 . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Pheromone Synthesis
- Application : 1-Nonen-4-ol is used as a key intermediate in synthesizing sex pheromones for agricultural purposes, particularly for the cotton bollworm and cabbage moth. This application is significant in developing eco-friendly pest control methods.
- Source : Ishmuratov et al. (2019) in "Russian Journal of Applied Chemistry" have developed a modified ozonolytic synthesis process for 4Z-nonen-1-ol, which is instrumental in pheromone synthesis from the cyclic butadiene-isoprene dimer (Ishmuratov et al., 2019).
Odor Correlation
- Application : The compound is also involved in research related to the correlation between chemical structure and odor. Understanding this correlation is essential in the fragrance and flavor industry.
- Source : A study by Sakoda et al. (1995) in "Zeitschrift für Naturforschung C" investigated the structure-odor correlation in n-nonen-1-ols, including 1-nonen-4-ol, using a novel method to evaluate odor characteristics (Sakoda et al., 1995).
Atmospheric Chemistry
- Application : Research in atmospheric chemistry involves studying the rate constants of reactions between 1-nonen-4-ol and ozone. This is crucial for understanding the compound's impact on air quality and pollution.
- Source : Li et al. (2018) in "Journal of Environmental Sciences" measured the rate constants for ozone reactions with various unsaturated alcohols, including 1-nonen-4-ol, highlighting its role in atmospheric chemistry (Li et al., 2018).
Biochemical Reactions
- Application : In biochemistry, 1-nonen-4-ol is a subject of interest for its potential interactions with biological molecules, such as proteins, and its role in oxidative stress.
- Source : Lee et al. (2008) in "Chemical Research in Toxicology" discovered that 4-oxo-2-nonenal, a derivative of 1-nonen-4-ol, mediates not only adduct formation but also oxidative decarboxylation in certain peptides (Lee et al., 2008).
Catalysis
- Application : The compound has applications in catalysis, where it's used to study the catalytic activity of various catalysts, contributing to the development of more efficient catalytic processes.
- Source : Research by Hou et al. (2014) in "ACS Applied Materials & Interfaces" explored the effect of morphology on catalytic activity using manganese oxide nanostructures, relevant to compounds like 1-nonen-4-ol (Hou et al., 2014).
Safety and Hazards
According to the safety data sheet, 1-Nonen-4-ol is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use CO2, dry chemical, or foam for extinction . It is advised against food, drug, pesticide or biocidal product use .
Mecanismo De Acción
C9H18OC_9H_{18}OC9H18O
. This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways
It has been suggested for use in proteomics research , indicating that it may interact with proteins and potentially influence related biochemical pathways.
Propiedades
IUPAC Name |
non-1-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPBTSXOSZHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015909 | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nonen-4-ol | |
CAS RN |
35192-73-5 | |
| Record name | 1-Nonen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35192-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonen-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Nonen-4-ol in organic synthesis?
A1: 1-Nonen-4-ol serves as a valuable intermediate in the synthesis of various organic compounds. For instance, it can be utilized to prepare unsymmetrical ketones like 2-heptanone through thermolysis at high temperatures []. Furthermore, it acts as a precursor to 2-methyl-2-decen-5-one, achievable via a two-step process involving thermolysis and methylation [].
Q2: How does the chilling rate impact the presence of 1-Nonen-4-ol in raw lamb meat?
A2: Research indicates that rapid chilling rates can influence the volatile compounds present in raw lamb meat []. While not explicitly stated in the provided abstract, it's plausible that chilling rate variations could affect enzymatic activity and subsequent lipid oxidation, potentially altering 1-Nonen-4-ol levels.
Q3: Can you elaborate on the role of 1-Nonen-4-ol in the context of aspercyclide C synthesis?
A3: While 1-Nonen-4-ol itself isn't directly mentioned in the aspercyclide C synthesis [], the research highlights the use of its structural isomer, non-1-en-3-ol. This isomer, derived from L-(+)-tartaric acid, is crucial for synthesizing both enantiomers of aspercyclide C. This suggests potential research avenues exploring if 1-Nonen-4-ol, with its similar structure, could also play a role in synthesizing related compounds.
Q4: Are there any documented applications of 1-Nonen-4-ol in the synthesis of natural products?
A4: Although not directly mentioned in the provided abstracts, the synthesis of (+)-bourgeanic acid [] demonstrates the use of similar compounds with chiral centers and long aliphatic chains in natural product synthesis. This suggests that 1-Nonen-4-ol, with its chiral center and aliphatic chain, could potentially find applications in synthesizing other complex natural products or their analogs.
Q5: What analytical techniques are relevant for studying 1-Nonen-4-ol?
A5: While not explicitly mentioned, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify volatile compounds like 1-Nonen-4-ol, especially in food chemistry research []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural characterization and studying reaction mechanisms involving 1-Nonen-4-ol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


